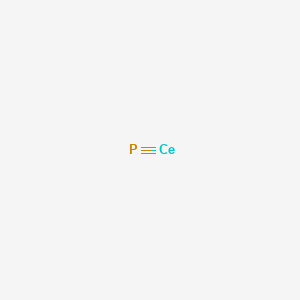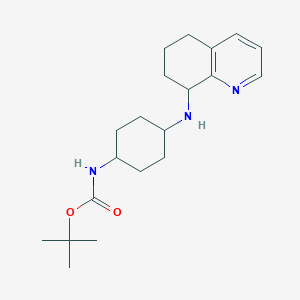
2-(2-Chloro-5-iodophenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-iodophenoxy)ethanamine is an organic compound that features both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenoxy)ethanamine typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-iodophenoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-(2-Chloro-5-iodophenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-iodophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through these interactions, which can influence various cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine
- 2-(2-Chlorophenyl)ethylamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-5-iodophenoxy)ethanamine is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H9ClINO |
|---|---|
Poids moléculaire |
297.52 g/mol |
Nom IUPAC |
2-(2-chloro-5-iodophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClINO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,3-4,11H2 |
Clé InChI |
MVIZFKJBYPOMDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)OCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

